
(4-Hydroxyphenyl)acetaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydroxyphenyl)acetaldehyde oxime is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis
Recent advancements in the synthesis of (4-Hydroxyphenyl)acetaldehyde oxime have demonstrated efficient methods for producing both the E- and Z-isomers. A notable approach involves starting from p-hydroxyphenylacetic acid, which is commercially available and can be transformed into the desired oxime with high yields (83-98%) using mild conditions. This method not only provides a scalable synthesis route but also allows for the production of radiolabeled variants for pathway discovery studies .
Synthesis Process Overview
- Starting Material : p-Hydroxyphenylacetic acid.
- Reactions :
- Esterification to form methyl esters.
- Reduction to primary alcohols.
- Oxidation to aldehydes.
- Reaction with hydroxylamine to form oximes.
- Yields : High yields achieved through optimized reaction conditions.
Biological Significance
This compound plays a crucial role in plant metabolism, particularly in the biosynthesis of cyanogenic glucosides such as dhurrin in sorghum. The compound is involved in plant defense mechanisms, acting as an insect deterrent when stored as a glucoside. This transformation allows for rapid activation of the defense compound upon herbivore attack, showcasing its ecological significance .
Key Biological Roles
- Insect Deterrent : Functions as a defense mechanism against herbivores.
- Plant Metabolism : Acts as an intermediate in the biosynthesis of important secondary metabolites.
- Symbiotic Interactions : Influences plant interactions with arbuscular mycorrhizal fungi, potentially affecting nutrient uptake and plant health .
Research Applications
The unique properties of this compound have led to its application in various research domains:
- Plant Biology : Used to study plant defense mechanisms and metabolic pathways involving cyanogenic glucosides.
- Chemical Ecology : Investigated for its role in plant-insect interactions and as a signaling molecule within ecosystems.
- Synthetic Chemistry : Serves as a precursor for synthesizing other biologically active compounds, including alkaloids.
Case Studies
Several studies have highlighted the applications and effects of this compound:
- Insect Herbivory Protection : Research indicates that the glucoside form of this compound is hydrolyzed by insect gut enzymes, releasing the active deterrent compound, thereby providing immediate protection against herbivory .
- Metabolic Pathway Elucidation : Studies utilizing radiolabeled forms of the compound have successfully traced metabolic pathways in plants, enhancing understanding of secondary metabolite biosynthesis and its regulation .
- Ecological Impact Studies : Investigations into how this compound influences plant interactions with mycorrhizal fungi reveal its dual role in promoting mutualistic or parasitic relationships depending on environmental conditions .
Chemical Reactions Analysis
Enzymatic Oxidation and Cyanogenic Pathway Integration
pHPAO serves as a substrate for 4-hydroxyphenylacetaldehyde oxime monooxygenase (CYP71E1) , a cytochrome P450 enzyme critical in cyanogenic glucoside biosynthesis. This reaction requires NADPH and oxygen:
(Z)-pHPAO+NADPH+H++O2→(S)-4-hydroxymandelonitrile+NADP++2H2O
Key characteristics:
Oxidation to p-Hydroxyphenylacetic Acid
pHPAO undergoes oxidation via aldehyde dehydrogenases (ALDHs), producing p-hydroxyphenylacetic acid (Table 1).
Table 1: Enzymatic Oxidation of pHPAO
Enzyme | Gene | Cofactor | Products | Source |
---|---|---|---|---|
ALDH3A1 | ALDH3A1 | NAD+/NADP+ | p-Hydroxyphenylacetic acid, NADH | HMDB |
ALDH1A3 | ALDH1A3 | NAD+/NADP+ | p-Hydroxyphenylacetic acid, NADH | HMDB |
Membrane amine oxidase | AOC3 | O₂ | Ammonia, H₂O₂ | HMDB |
Key Data:
Glucosylation to β-D-Glucopyranoside
pHPAO is enzymatically glucosylated in plants, forming pHPAO-β-D-glucoside :
-
Protection : p-Hydroxyphenylethanol is silylated (tert-butyldiphenylsilyl chloride).
-
Glucosylation : Reaction with acetobromoglucose under phase-transfer catalysis.
-
Deprotection : NH₃/MeOH removes acetyl groups, yielding the glucoside .
Reaction Conditions:
Isotopic Labeling Studies
¹⁸O₂ incorporation studies demonstrate that the oxime oxygen in pHPAO originates from molecular oxygen during enzymatic synthesis:
Degradation Pathways
pHPAO degrades under oxidative conditions:
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying (4-Hydroxyphenyl)acetaldehyde oxime in complex matrices?
- Methodological Answer : Derivatization with agents like pentafluorobenzylhydroxylamine (PFBHA) followed by solid-phase microextraction (SPME) and gas chromatography with flame ionization detection (GC-FID) is effective. Optimal conditions include a 30 m capillary column (0.25 mm inner diameter), injector temperature at 260°C, and detector temperature at 250°C. Two distinct oxime derivative peaks are typically observed, requiring careful peak integration .
Q. How should this compound be handled to minimize workplace exposure risks?
- Methodological Answer : Use local exhaust ventilation and store in tightly sealed containers away from oxidizers (e.g., chlorates, nitrates) and strong acids. Ground metal containers during transfer to prevent static ignition. Personal protective equipment (PPE) and post-exposure decontamination protocols (e.g., immediate washing) are critical due to dermal absorption risks .
Q. What synthetic routes are available for preparing this compound derivatives?
- Methodological Answer : Mechanochemical synthesis under solvent-free conditions offers a green alternative. For example, copper complexes of tris(pyrazolyl)acetaldehyde oxime derivatives are synthesized via ball-milling, achieving yields up to 63% with elemental analysis (C, H, N) confirming purity .
Advanced Research Questions
Q. How can computational methods resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predicts molecular geometry, vibrational frequencies, and NMR chemical shifts. Compare computational results (e.g., bond lengths, angles) with experimental X-ray crystallography data to validate structures. For example, deviations ≤0.01 Å in bond lengths confirm reliability .
Q. What strategies address contradictions in oxime derivative formation during acetaldehyde analysis?
- Methodological Answer : Two oxime peaks in chromatograms may arise from syn/anti isomerism or varying reaction conditions. Use tandem mass spectrometry (MS/MS) or nuclear Overhauser effect (NOE) NMR to distinguish isomers. Temperature-controlled derivatization (e.g., 25°C vs. 40°C) can optimize isomer ratios .
Q. How do this compound derivatives function in catalytic systems?
- Methodological Answer : Copper-oxime complexes exhibit catalytic activity in oxidation reactions. For instance, [(E)-2,2,2-tris(pyrazolyl)acetaldehyde oxime]Cu(II) diacetate shows efficiency in THF/water systems, with turnover numbers (TON) quantified via cyclic voltammetry and UV-vis kinetics .
Q. Key Considerations
- Safety : Prioritize fume hoods and explosion-proof equipment due to flammability (DOT UN 2332) .
- Data Validation : Cross-reference experimental (e.g., X-ray) and computational (DFT) data to resolve structural uncertainties .
- Isomer Control : Optimize reaction pH and temperature to favor specific oxime conformers .
Properties
Molecular Formula |
C8H9NO2 |
---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
4-(2-hydroxyiminoethyl)phenol |
InChI |
InChI=1S/C8H9NO2/c10-8-3-1-7(2-4-8)5-6-9-11/h1-4,6,10-11H,5H2 |
InChI Key |
TVXJJNJGTDWFLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC=NO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.